molecular formula C20H17BrO5 B3407372 (Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622806-16-0

(Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B3407372
CAS No.: 622806-16-0
M. Wt: 417.2 g/mol
InChI Key: SDHFYKUMEMPSOQ-NVMNQCDNSA-N
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Description

This compound belongs to the benzofuran-3-one class, characterized by a benzofuran core substituted with a 4-bromobenzylidene group at the 2-position and an isopropyl acetate ester at the 6-position. The Z-configuration of the benzylidene moiety ensures spatial alignment that influences intermolecular interactions and biological activity. Its synthesis typically involves Knoevenagel condensation between 3-oxo-2,3-dihydrobenzofuran-6-yl derivatives and 4-bromobenzaldehyde, followed by esterification. The bromine atom enhances molecular polarity and may contribute to halogen bonding in biological targets .

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-12(2)25-19(22)11-24-15-7-8-16-17(10-15)26-18(20(16)23)9-13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHFYKUMEMPSOQ-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the class of esters. Its structural features include a benzofuran moiety, which is known for various biological activities, including antitumor and anti-inflammatory properties. The presence of the bromobenzylidene group suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of (Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C₂₁H₁₉BrO₃. The compound's structure can be represented as follows:

C21H19BrO3\text{C}_{21}\text{H}_{19}\text{BrO}_{3}

Key Structural Features

  • Benzofuran core : Associated with various pharmacological activities.
  • Bromobenzylidene moiety : Enhances biological activity and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with a benzofuran structure exhibit significant antitumor properties. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through different pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Properties

The compound's anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that similar benzofuran derivatives can reduce inflammation markers in cell culture systems, suggesting potential for treating inflammatory diseases .

The proposed mechanism of action for (Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate includes:

  • Inhibition of signaling pathways : Targeting pathways like NF-kB and MAPK that are crucial for inflammation and cancer progression.
  • Induction of apoptosis : Activation of caspases leading to programmed cell death in tumor cells.
  • Antioxidant activity : Scavenging free radicals, thereby reducing oxidative stress associated with chronic inflammation and cancer .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of related benzofuran compounds in vitro using human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis via mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)15Apoptosis induction
Compound BA549 (lung cancer)10Cell cycle arrest

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of benzofuran derivatives. The study demonstrated that these compounds could effectively reduce levels of TNF-alpha and IL-6 in stimulated macrophages .

CompoundCytokine Reduction (%)Concentration (µM)
Compound CTNF-alpha: 50%20
Compound DIL-6: 45%20

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for (Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C₂₁H₁₉BrO₃. The compound features a benzofuran structure, which is known for its diverse biological activities, including antitumor and anti-inflammatory properties. The synthesis typically involves the reaction of isopropyl acetate with specific phenolic derivatives through methods such as esterification and nucleophilic substitution under controlled conditions to optimize yield and selectivity .

Biological Activities

Antitumor Properties
Research indicates that compounds containing the benzofuran moiety often exhibit significant antitumor activity. The presence of the bromobenzylidene group in (Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suggests enhanced interaction with biological targets involved in cancer proliferation pathways. In vitro studies are essential to elucidate the specific interactions and confirm biological activity against various cancer cell lines.

Anti-inflammatory Effects
The compound's structure also implies potential anti-inflammatory effects. Similar compounds have been documented to inhibit inflammatory mediators, suggesting that this compound could be explored for therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry Applications

Drug Development
Due to its structural characteristics, (Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can serve as a lead compound in drug development. Its derivatives may be synthesized to enhance efficacy and reduce toxicity while targeting specific pathways involved in disease processes .

Molecular Docking Studies
Molecular docking studies can be performed to predict how (Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate interacts with various biological targets. These studies help in identifying potential binding sites and understanding the mechanism of action at a molecular level .

Case Studies

Study Objective Findings
Study on Antitumor ActivityEvaluate the antitumor effects of benzofuran derivativesDemonstrated significant cytotoxicity against multiple cancer cell lines; suggested mechanisms include apoptosis induction and cell cycle arrest.
Anti-inflammatory ResearchInvestigate the anti-inflammatory properties of related compoundsFound that similar benzofuran derivatives inhibited pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.
Molecular Docking AnalysisAssess binding affinity with carbonic anhydraseIdentified potential inhibitors that could lead to novel treatments for conditions like glaucoma and obesity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s closest analog, isopropyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate (reported in ), replaces the 4-bromophenyl group with a 2-methylchromenyl substituent. Key differences include:

  • Substituent Electronic Effects : The 4-bromo group is electron-withdrawing, increasing the electrophilicity of the benzylidene moiety. In contrast, the chromenyl group (a fused bicyclic system with an oxygen heteroatom) introduces electron-donating and conjugated π-system effects.
Table 1: Structural and Electronic Comparison
Feature Target Compound Chromenyl Analog ()
Benzylidene Substituent 4-Bromophenyl 2-Methyl-2H-chromen-3-yl
Electronic Nature Electron-withdrawing (Br) Electron-donating (O-heterocycle)
Molecular Weight (g/mol) ~437.3 (estimated) ~434.4 (estimated)
logP (Predicted) ~3.8 (higher lipophilicity) ~3.2 (moderate lipophilicity)

Physicochemical Properties

  • Stability : The electron-withdrawing bromine may stabilize the benzylidene group against nucleophilic attack, whereas the chromenyl analog’s conjugated system could enhance photostability .

Q & A

Q. How are metabolic pathways characterized in vitro?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) identify enzymes involved. Glucuronidation/sulfation pathways are mapped using recombinant UGT/SULT isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
(Z)-isopropyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.